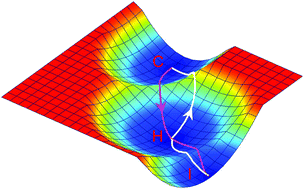Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
Physical Chemistry Chemical Physics Pub Date: 2017-03-03 DOI: 10.1039/C6CP07767F
Abstract
Cancer immunotherapy, an approach of targeting immune cells to attack tumor cells, has been suggested to be a promising way for cancer treatment recently. However, the successful application of this approach warrants a deeper understanding of the intricate interplay between cancer cells and the immune system. Especially, the mechanisms of immunotherapy remain elusive. In this work, we constructed a cancer–immunity interplay network by incorporating interactions among cancer cells and some representative immune cells, and uncovered the potential landscape of the cancer–immunity network. Three attractors emerge on the landscape, representing the cancer state, the immune state, and the hybrid state, which can correspond to escape, elimination, and equilibrium phases in the immunoediting theory, respectively. We quantified the transition processes between the cancer state and the immune state by calculating transition actions and identifying the corresponding minimum action paths (MAPs) between these two attractors. The transition actions, directly calculated from the high dimensional system, are correlated with the barrier heights from the landscape, but provide a more precise description of the dynamics of a system. By optimizing the transition actions from the cancer state to the immune state, we identified some optimal combinations of anticancer targets. Our combined approach of the landscape and optimization of transition actions offers a framework to study the stochastic dynamics and identify the optimal combination of targets for the cancer–immunity interplay, and can be applied to other cell communication networks or gene regulatory networks.


Recommended Literature
- [1] Back matter
- [2] Unexpectedly large binding constants of azulenes with fullerenes†
- [3] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [4] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [5] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [6] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [7] Foods and drugs analysis
- [8] Contents list
- [9] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [10] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 137361-05-8









